molecular formula C15H13N3O B7647075 N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide

N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide

Cat. No. B7647075
M. Wt: 251.28 g/mol
InChI Key: IHLCWUNXYPBHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide (also known as mebendazole) is a synthetic benzimidazole derivative that has been extensively studied for its potential use in the treatment of various diseases. It is a white to slightly yellow crystalline powder that is soluble in dimethyl sulfoxide, ethanol, and methanol.

Mechanism of Action

Mebendazole works by inhibiting the formation of microtubules, which are essential for the survival of cancer cells and parasites. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting microtubule formation, mebendazole disrupts these processes, leading to cell death.
Biochemical and Physiological Effects:
Mebendazole has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of protein aggregation. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of mebendazole is its broad-spectrum activity against various diseases, including cancer and parasitic infections. It is also relatively inexpensive and widely available. One limitation is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for mebendazole research. One direction is the development of mebendazole analogs with improved solubility and bioavailability. Another direction is the investigation of mebendazole as a potential treatment for other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action of mebendazole and to identify potential biomarkers for its activity.

Synthesis Methods

Mebendazole can be synthesized by the condensation of 2-aminothiophenol with 2-carbethoxyaniline, followed by the reaction with methyl isocyanate. The resulting product is then purified by recrystallization to obtain mebendazole.

Scientific Research Applications

Mebendazole has been extensively studied for its potential use in the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative diseases. In cancer research, mebendazole has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that tumors need to grow.
In parasitic infections, mebendazole has been used to treat infections caused by intestinal worms, such as pinworms, roundworms, and hookworms. It works by inhibiting the formation of microtubules, which are essential for the survival of the parasites.
In neurodegenerative disease research, mebendazole has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. It works by inhibiting the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of these diseases.

properties

IUPAC Name

N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-16-15(19)11-7-8-12-13(9-11)18-14(17-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLCWUNXYPBHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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